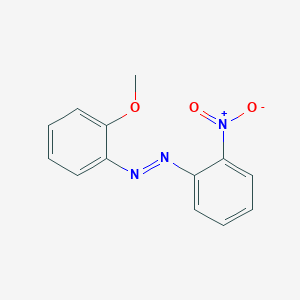
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is an azo compound characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a methoxy group and the other with a nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. One common method is:
Diazotization: An aromatic amine, such as 2-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methoxyaniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are used to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene.
Oxidation: Formation of (E)-1-(2-Carboxyphenyl)-2-(2-nitrophenyl)diazene.
Substitution: Formation of various substituted azo compounds depending on the substituent introduced.
Applications De Recherche Scientifique
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-Methoxyphenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-chlorophenyl)diazene
Uniqueness
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Propriétés
Numéro CAS |
114461-92-6 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O3/c1-19-13-9-5-3-7-11(13)15-14-10-6-2-4-8-12(10)16(17)18/h2-9H,1H3 |
Clé InChI |
ZIQZVWYAZWTQPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


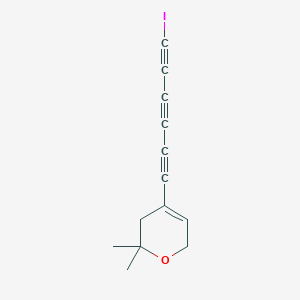
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
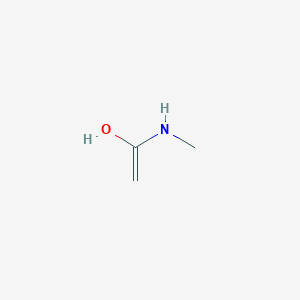
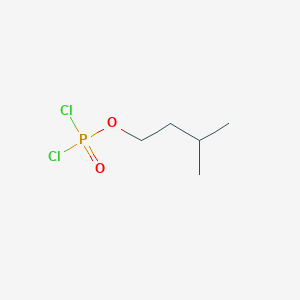
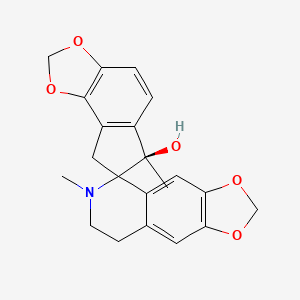
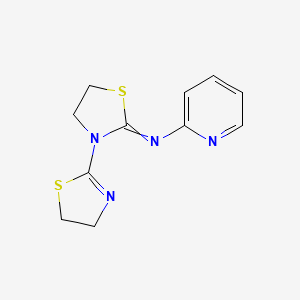
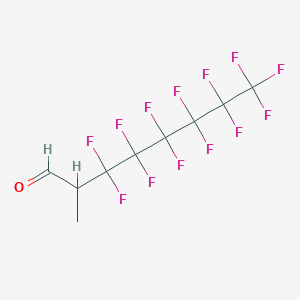
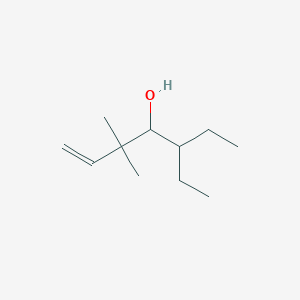
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
